5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both pyridine and thiadiazole moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Example Reaction:
Starting Materials: 2-aminopyridine and thiosemicarbazide.
Reaction Conditions: The reaction mixture is heated in the presence of an oxidizing agent (e.g., hydrogen peroxide) at elevated temperatures (around 80-100°C) for several hours.
Product Formation: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and other diseases due to its biological activities.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.
Uniqueness
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of pyridine and thiadiazole moieties enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
5-pyridin-2-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSWPYZJJLNMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180153 | |
Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-22-8 | |
Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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